molecular formula C15H12Cl2O3 B337621 3,4-Dichlorobenzyl 4-methoxybenzoate

3,4-Dichlorobenzyl 4-methoxybenzoate

Cat. No.: B337621
M. Wt: 311.2 g/mol
InChI Key: SEBQYKNYWDBECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzyl 4-methoxybenzoate is an aromatic ester compound characterized by a 3,4-dichlorobenzyl group esterified with 4-methoxybenzoic acid. This structure combines the electron-withdrawing chlorine substituents on the benzyl moiety with the electron-donating methoxy group on the benzoate ring, conferring unique physicochemical properties.

The compound’s applications are inferred from related derivatives. For instance, 3,4-dichlorobenzyl chloride—a precursor to such esters—is widely used in pharmaceuticals, agrochemicals, and organic synthesis (). The 3,4-dichlorobenzyl group is also a key component in antimicrobial quaternary ammonium compounds (Quats), highlighting its role in bioactive molecules ().

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 4-methoxybenzoate

InChI

InChI=1S/C15H12Cl2O3/c1-19-12-5-3-11(4-6-12)15(18)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3

InChI Key

SEBQYKNYWDBECD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichlorobenzyl Picolinate

Structure: Replaces the 4-methoxybenzoate group with picolinic acid (pyridine-2-carboxylic acid). Synthesis: Synthesized via EDCI/DMAP-mediated coupling of 3,4-dichlorobenzyl alcohol and picolinic acid in 82% yield (). The dichlorobenzyl group may enhance stability or bioactivity. Key Difference: The pyridine ring in picolinate introduces nitrogen-based coordination sites, unlike the methoxy-substituted aromatic system in the target compound .

2,4-Dichlorobenzyl 2-Methoxybenzoate

Structure : Features a 2,4-dichlorobenzyl group and a 2-methoxybenzoate moiety.
Synthesis : Crystallographic data confirm its synthesis via esterification, analogous to the target compound ().
Applications : Demonstrates antiseptic and antimicrobial activity against oral pathogens, attributed to the dichlorobenzyl group’s lipophilicity and the methoxy group’s electronic effects ().
Key Difference : The positional isomerism (2,4-dichloro vs. 3,4-dichloro and 2-methoxy vs. 4-methoxy) likely alters biological target affinity and metabolic stability .

4-Methoxybenzoate Derivatives in Metabolic Pathways

Structure : Free 4-methoxybenzoate (unesterified) is a metabolite studied in microbial systems.
Biological Relevance : shows that 4-methoxybenzoate is enriched in symbiotic pupae, suggesting microbial catabolism. In contrast, 3,4-dichlorobenzyl 4-methoxybenzoate’s ester linkage may reduce susceptibility to bacterial degradation, enhancing persistence in biological systems .

Alkyldimethyl 3,4-Dichlorobenzyl Quats

Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.
Applications : Used as antimicrobial agents in pesticides (). The quaternary ammonium moiety enhances water solubility and ionic interactions with microbial membranes, unlike the ester-based target compound.
Key Difference : Functional group substitution (ester vs. ammonium) dictates application niches—esters for stability in formulations, Quats for immediate biocidal activity .

Data Tables: Comparative Analysis

Compound Substituents Synthesis Yield Key Applications Biological Activity Reference
This compound 3,4-Cl₂-benzyl; 4-OCH₃-benzoate N/A Pharmaceuticals, Agrochemicals (inferred) Antimicrobial (potential) N/A
3,4-Dichlorobenzyl Picolinate 3,4-Cl₂-benzyl; picolinate 82% Catalysis, Chelation Not reported
2,4-Dichlorobenzyl 2-Methoxybenzoate 2,4-Cl₂-benzyl; 2-OCH₃-benzoate Not specified Antiseptics Antimicrobial
4-Methoxybenzoate 4-OCH₃-benzoate (free acid) N/A Microbial metabolism Metabolite
Alkyldimethyl 3,4-Dichlorobenzyl Quats 3,4-Cl₂-benzyl; quaternary ammonium Not specified Pesticides Biocidal

Research Findings and Implications

  • Structural Isomerism : Positional differences in chlorine and methoxy groups significantly impact bioactivity. For example, 3,4-dichloro substitution (vs. 2,4-) may enhance interaction with hydrophobic enzyme pockets .
  • Metabolic Stability : Esterification of 4-methoxybenzoate likely reduces microbial catabolism compared to the free acid, as seen in .
  • Functional Group Trade-offs : While Quats () offer rapid biocidal action, esters like this compound may provide prolonged stability in formulations, critical for controlled-release applications.

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